

An In-depth Technical Guide to Ethyl 5-bromothiophene-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-bromothiophene-3-carboxylate

Cat. No.: B172790

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 5-bromothiophene-3-carboxylate**, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Ethyl 5-bromothiophene-3-carboxylate is a substituted thiophene derivative. Its core structure consists of a five-membered aromatic ring containing one sulfur atom, functionalized with a bromine atom at the 5-position and an ethyl carboxylate group at the 3-position.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	ethyl 5-bromothiophene-3-carboxylate[1]
CAS Number	170355-38-1[1]
Canonical SMILES	CCOC(=O)C1=CSC(=C1)Br[1]
Molecular Formula	C ₇ H ₇ BrO ₂ S[1]
Molecular Weight	235.10 g/mol [1]

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	White solid	[2]
Melting Point	93 - 95 °C	[2]
Boiling Point	No data available	PubChem
Solubility	No data available	
logP	2.8	

Synthesis and Purification

A common synthetic route to **Ethyl 5-bromothiophene-3-carboxylate** involves the bromination of ethyl thiophene-3-carboxylate.[3]

Experimental Protocol: Synthesis

Materials:

- Ethyl thiophene-3-carboxylate
- Aluminum chloride (AlCl₃)
- Bromine (Br₂)

- Dichloromethane (DCM)
- Water
- Ice
- Magnesium sulfate (MgSO_4)
- Heptane
- Ethyl acetate

Procedure:

- Dissolve ethyl thiophene-3-carboxylate in dichloromethane and cool the solution to 0°C .[\[3\]](#)
- Add aluminum chloride portion-wise to the cooled solution.[\[3\]](#)
- Warm the reaction mixture to room temperature.[\[3\]](#)
- Add a solution of bromine in dichloromethane dropwise.[\[3\]](#)
- Stir the reaction mixture at room temperature for 50 minutes.[\[3\]](#)
- Pour the reaction mixture into an ice-water mixture and perform a liquid-liquid extraction with dichloromethane.[\[3\]](#)
- Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure.[\[3\]](#)

Experimental Protocol: Purification

The crude product is purified by column chromatography on silica gel using a heptane/ethyl acetate mixture as the eluent.[\[3\]](#)



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Caption: Synthetic workflow for **Ethyl 5-bromothiophene-3-carboxylate**.

Spectroscopic Data

While specific, independently verified spectra for **Ethyl 5-bromothiophene-3-carboxylate** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data for similar compounds.

- ¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the thiophene ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.
- ¹³C NMR: The carbon NMR spectrum should display signals for the seven distinct carbon atoms in the molecule, including the carbonyl carbon of the ester, the four carbons of the thiophene ring, and the two carbons of the ethyl group.
- IR Spectroscopy: The infrared spectrum would likely exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group (around 1700-1730 cm⁻¹), as well as C-H and C-S stretching and bending vibrations characteristic of the thiophene ring.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (235.10 g/mol), with a characteristic isotopic pattern due to the presence of a bromine atom.

Reactivity and Applications in Drug Development

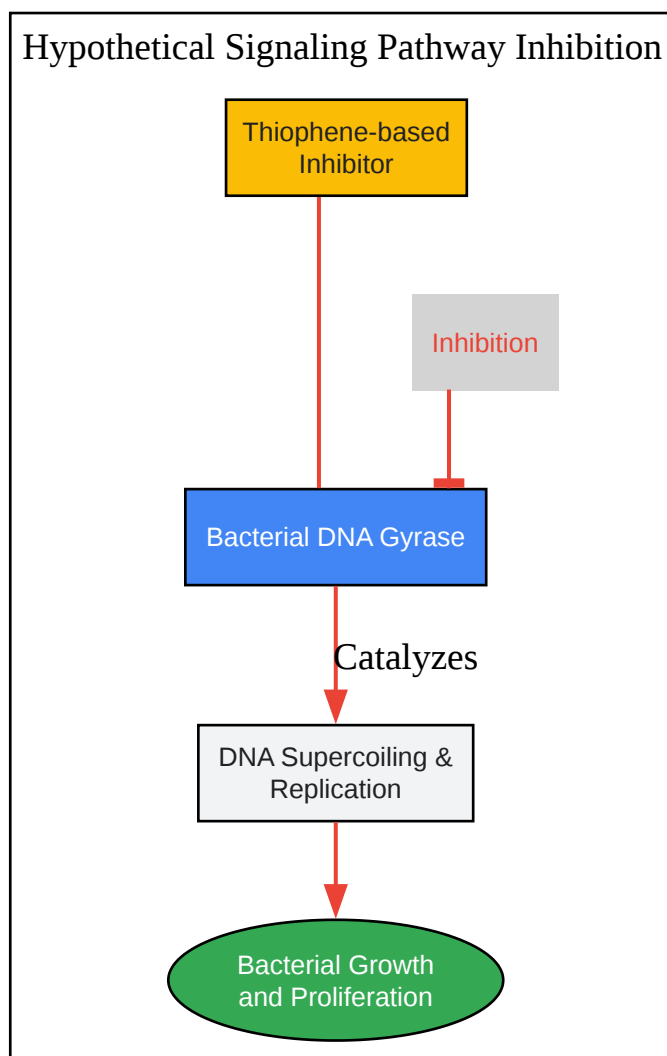
Ethyl 5-bromothiophene-3-carboxylate serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the bromine atom and the ester functionality. The

bromine atom can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse substituents at the 5-position of the thiophene ring.[4][5] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further opportunities for molecular elaboration.[3][4]

Thiophene-containing compounds are recognized as privileged structures in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety.[6] Derivatives of thiophene have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9]

Potential as an Antibacterial Agent Precursor

While direct biological activity data for **Ethyl 5-bromothiophene-3-carboxylate** is limited, research on closely related analogs provides valuable insights. For instance, derivatives of 2-ethylhexyl 5-bromothiophene-2-carboxylate have shown promising antibacterial activity against extensively drug-resistant (XDR) *Salmonella Typhi*. [10] The proposed mechanism of action involves the inhibition of DNA gyrase, a crucial bacterial enzyme.[10] This suggests that **Ethyl 5-bromothiophene-3-carboxylate** could serve as a valuable scaffold for the development of novel antibacterial agents targeting this pathway.



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Caption: Hypothetical inhibition of bacterial DNA gyrase by a thiophene derivative.

Safety and Handling

Ethyl 5-bromothiophene-3-carboxylate should be handled in accordance with good laboratory practices. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat.[2] The compound should be used in a well-ventilated area, and inhalation of dust or vapors should be avoided.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][11]

Conclusion

Ethyl 5-bromothiophene-3-carboxylate is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in medicinal chemistry is underscored by the broad spectrum of biological activities exhibited by thiophene derivatives. Further investigation into the synthesis of novel analogs based on this scaffold holds significant promise for the discovery of new therapeutic agents, particularly in the area of antibacterial drug development. Researchers and drug development professionals are encouraged to explore the synthetic potential of this compound in their quest for innovative medicines.

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